molecular formula C27H25N5O3S B2785062 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 946359-29-1

2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No. B2785062
M. Wt: 499.59
InChI Key: UFNOEFDCSXXHKN-UHFFFAOYSA-N
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Description

2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H25N5O3S and its molecular weight is 499.59. The purity is usually 95%.
BenchChem offers high-quality 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide' involves the synthesis of the intermediate compounds followed by their coupling to form the final product.

Starting Materials
4-ethoxybenzaldehyde, hydrazine hydrate, 1H-indole-3-carboxaldehyde, thiourea, 4-methoxyphenylacetic acid, ethyl chloroacetate, sodium ethoxide, sodium hydroxide, acetic anhydride, triethylamine, N,N-dimethylformamide, chloroform, ethanol, diethyl ether, wate

Reaction
Step 1: Synthesis of 4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol, a. Mix 4-ethoxybenzaldehyde and hydrazine hydrate in ethanol and reflux for 4 hours., b. Add thiourea to the reaction mixture and reflux for another 4 hours., c. Cool the reaction mixture and filter the solid product., d. Recrystallize the product from ethanol to obtain 4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol., Step 2: Synthesis of 5-(1H-indol-3-yl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol, a. Mix 1H-indole-3-carboxaldehyde and 4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol in ethanol and reflux for 6 hours., b. Cool the reaction mixture and filter the solid product., c. Recrystallize the product from ethanol to obtain 5-(1H-indol-3-yl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol., Step 3: Synthesis of 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide, a. Mix 5-(1H-indol-3-yl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol and 4-methoxyphenylacetic acid in chloroform and add triethylamine., b. Add acetic anhydride dropwise to the reaction mixture and stir for 2 hours., c. Add N,N-dimethylformamide and sodium hydroxide to the reaction mixture and stir for 1 hour., d. Extract the product with chloroform and wash with water., e. Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent., f. Recrystallize the product from diethyl ether to obtain 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide.

properties

IUPAC Name

2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O3S/c1-3-35-21-14-10-19(11-15-21)32-26(23-16-28-24-7-5-4-6-22(23)24)30-31-27(32)36-17-25(33)29-18-8-12-20(34-2)13-9-18/h4-16,28H,3,17H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNOEFDCSXXHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide

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